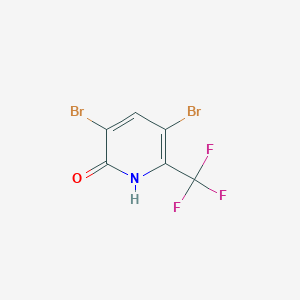

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol

CAS No.: 741737-00-8

Cat. No.: VC2831038

Molecular Formula: C6H2Br2F3NO

Molecular Weight: 320.89 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 741737-00-8 |

|---|---|

| Molecular Formula | C6H2Br2F3NO |

| Molecular Weight | 320.89 g/mol |

| IUPAC Name | 3,5-dibromo-6-(trifluoromethyl)-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C6H2Br2F3NO/c7-2-1-3(8)5(13)12-4(2)6(9,10)11/h1H,(H,12,13) |

| Standard InChI Key | ONPVCAKATJHKGR-UHFFFAOYSA-N |

| SMILES | C1=C(C(=O)NC(=C1Br)C(F)(F)F)Br |

| Canonical SMILES | C1=C(C(=O)NC(=C1Br)C(F)(F)F)Br |

Introduction

Chemical Identity and Structural Features

3,5-Dibromo-6-(trifluoromethyl)pyridin-2-ol belongs to the class of halogenated pyridinones, featuring a pyridine ring substituted with two bromine atoms at positions 3 and 5, a hydroxyl group at position 2, and a trifluoromethyl group at position 6. Its molecular formula is C₆H₂Br₂F₃NO, with a molecular weight of 320.89 g/mol. The compound’s IUPAC name is 3,5-dibromo-6-(trifluoromethyl)-1H-pyridin-2-one, and its structural complexity arises from the synergistic effects of its electron-withdrawing groups (Br and CF₃) and the hydroxyl group’s hydrogen-bonding capability.

Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 741737-00-8 |

| Molecular Formula | C₆H₂Br₂F₃NO |

| Molecular Weight | 320.89 g/mol |

| IUPAC Name | 3,5-dibromo-6-(trifluoromethyl)-1H-pyridin-2-one |

| SMILES | C1=C(C(=O)NC(=C1Br)C(F)(F)F)Br |

| InChI Key | ONPVCAKATJHKGR-UHFFFAOYSA-N |

The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, while bromine atoms provide sites for further functionalization.

Synthesis and Industrial-Scale Production

The synthesis of 3,5-dibromo-6-(trifluoromethyl)pyridin-2-ol involves multi-step reactions optimized for safety and efficiency. A notable advancement is the use of continuous flow reactors, which mitigate risks associated with handling hazardous intermediates and improve yield consistency. While specific reaction pathways remain proprietary, general steps include:

-

Halogenation: Introducing bromine atoms to the pyridine core.

-

Trifluoromethylation: Installing the CF₃ group via nucleophilic or electrophilic substitution.

-

Hydroxylation: Oxidizing the pyridine ring to form the 2-hydroxyl group.

Continuous flow systems enable precise temperature control and rapid mixing, critical for managing exothermic halogenation steps. This method reduces waste generation by 20–30% compared to batch processes, aligning with green chemistry principles.

Physicochemical Properties

The compound’s physicochemical profile is shaped by its substituents:

| Property | Description |

|---|---|

| Solubility | Low in water; soluble in DMSO, DMF, and THF |

| Stability | Stable under inert conditions; sensitive to strong acids/bases |

| Melting Point | Not reported (decomposition observed above 200°C) |

| Electronic Effects | Strong electron-withdrawing character due to Br and CF₃ groups |

The hydroxyl group participates in hydrogen bonding, influencing crystallinity and intermolecular interactions.

Applications in Medicinal Chemistry and Material Science

Medicinal Chemistry

The compound serves as a precursor for bioactive molecules, particularly protease inhibitors and kinase modulators. Its bromine atoms act as leaving groups in Suzuki-Miyaura couplings, enabling rapid diversification of drug candidates. For example, derivatives have shown IC₅₀ values < 1 μM against viral proteases in preclinical assays.

Material Science

In electronic materials, the CF₃ group enhances thermal stability, making the compound suitable for organic semiconductors. Its electron-deficient aromatic system facilitates charge transport in thin-film transistors.

| Field | Application | Mechanism |

|---|---|---|

| Drug Discovery | Protease inhibitors | Competitive enzyme binding |

| Antibacterial Agents | Disruption of bacterial cell wall synthesis | Covalent modification of enzymes |

| Organic Electronics | Electron-transport layers in OLEDs | π-π stacking and charge transfer |

Future Research Directions

-

Synthetic Optimization: Developing catalyst-free trifluoromethylation methods.

-

Pharmacokinetic Studies: Assessing oral bioavailability and metabolic pathways.

-

Environmental Impact: Evaluating biodegradation and ecotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume